Home > Products > Screening Compounds P112219 > Xeno antigen type 2
Xeno antigen type 2 -

Xeno antigen type 2

Catalog Number: EVT-1506231
CAS Number:
Molecular Formula: C26H45NO19
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Xeno antigen type 2, also known as the linear blood group B type 2 trisaccharide, is a significant carbohydrate structure characterized by the presence of the α-Gal epitope. This epitope, consisting of the terminal trisaccharide Galα1-3Galβ1-4GlcNAc, is primarily responsible for triggering immune responses in humans, particularly in the context of xenotransplantation. The presence of this xeno antigen in non-human tissues can lead to severe immune reactions, including hyperacute rejection of transplanted organs from other species .

The xeno antigen type 2 is classified under glycans and is particularly notable for its role in immunology and transplantation biology. It is absent in humans and Old World primates but prevalent in many other mammals, making it a critical factor in xenotransplantation studies .

Synthesis Analysis

Methods

The synthesis of xeno antigen type 2 involves several advanced chemical techniques. A notable method includes the use of N-phthaloyl-protected lactosaminyl thioglycoside derived from lactulose through the Heyns rearrangement, which facilitates the creation of a type 2 core disaccharide. This synthetic route is designed to minimize the number of reaction steps typically required for synthesizing complex oligosaccharides .

Key steps in this synthesis include:

  • Heyns Rearrangement: This reaction simplifies the preparation of N-acetyl-lactosamine, a core disaccharide essential for constructing the xeno antigen.
  • Silylene-Directed Glycosylation: This technique enables stereoselective construction of α-galactosaminides and α-galactosides found in A and B blood group antigens, respectively .

Technical Details

  • A reduction in protection/deprotection steps.
  • High yields achieved through selective acetylation and deprotection strategies.
  • The final product being linked via a pentylamine spacer to enhance solubility and biological activity .
Molecular Structure Analysis

Structure

The molecular structure of xeno antigen type 2 can be represented as follows:

Gal 1 3Gal 1 4GlcNAc\text{Gal 1 3Gal 1 4GlcNAc}

This structure features:

  • An α-galactose residue linked to a β-galactose residue, which is further connected to an N-acetylglucosamine moiety.

Data

The structural data indicates that the specific configuration of glycosidic bonds plays a crucial role in determining the immunogenicity of this xeno antigen. The presence of these specific sugar linkages is what differentiates it from other similar structures found in human tissues .

Chemical Reactions Analysis

Reactions

Xeno antigen type 2 participates in various chemical reactions that are critical for its synthesis and characterization. These reactions include:

  • Glycosylation Reactions: Essential for forming glycosidic bonds between monosaccharides.
  • Deprotection Steps: Involves removing protective groups to yield the final active oligosaccharide.

Technical Details

The reactions typically involve:

  • Use of specific catalysts and reagents to facilitate glycosylation.
  • Monitoring reaction conditions closely to ensure stereoselectivity and yield optimization .
Mechanism of Action

Process

The mechanism by which xeno antigen type 2 induces immune responses involves recognition by antibodies present in human serum. The α-Gal epitope binds to pre-existing anti-Gal antibodies, leading to complement activation and rapid immune response upon exposure to this antigen during xenotransplantation .

Data

Studies indicate that this immune response can result in acute rejection within minutes due to the formation of immune complexes and subsequent inflammatory responses triggered by complement activation .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 507 g/mol.
  • Solubility: Soluble in water due to its glycan nature.

Chemical Properties

  • Stability: Generally stable under physiological conditions but susceptible to enzymatic degradation by glycosidases.
  • Reactivity: Reacts with anti-Gal antibodies leading to significant immunological implications.

Relevant Data or Analyses

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to confirm the structural integrity and purity of synthesized xeno antigen type 2 .

Applications

Xeno antigen type 2 has several scientific uses, particularly in:

  • Xenotransplantation Research: Understanding its role helps improve organ transplant compatibility between species.
  • Vaccine Development: Insights into its immunogenic properties can inform vaccine design against pathogens that exploit similar glycan structures.
  • Biotherapeutics: Monitoring its presence in recombinant proteins produced in non-human cell lines is crucial for ensuring safety and efficacy .
Introduction to Xeno Antigens

Definition and Classification of Xeno Antigens

Xenoantigens are molecular structures derived from a species foreign to the recipient that elicit an immune response upon transplantation. They are classified into two primary categories based on their biochemical nature and recognition mechanisms:

  • Type 1 Xenoantigens: Carbohydrate-based epitopes, including galactose-α-1,3-galactose (α-Gal), N-glycolylneuraminic acid (Neu5Gc), and the Sda blood group antigen. These are synthesized by glycosyltransferases absent in humans (e.g., α-1,3-galactosyltransferase for α-Gal) and are highly expressed on porcine endothelial cells. Preformed antibodies against these antigens in humans cause hyperacute rejection [1] [5].
  • Type 2 Xenoantigens: Protein-based structures, primarily swine leukocyte antigens (SLAs). These are homologs of human major histocompatibility complex (MHC) molecules, divided into SLA class I (expressed on all nucleated cells) and SLA class II (expressed on antigen-presenting cells). Unlike Type 1 antigens, Type 2 antigens drive T-cell-mediated rejection through direct recognition by human immune cells [1] [6].

Table 1: Structural and Functional Classification of Xenoantigens

TypeKey AntigensBiochemical NatureExpressionImmune Recognition Mechanism
Type 1α-Gal, Neu5Gc, SdaCarbohydrate epitopesUbiquitous on endothelial cellsPreformed antibodies → Complement activation
Type 2SLA class I, SLA class IIProtein complexesNucleated cells (Class I), APCs (Class II)T-cell activation → Cellular rejection

Evolutionary and Phylogenetic Context of Xeno Antigen Type 2

The immunogenicity of Type 2 xenoantigens arises from evolutionary divergence between swine and primates:

  • Molecular Phylogeny: SLA genes share ≈70% amino acid sequence homology with human HLA. Critical differences localize to peptide-binding grooves, where polymorphic residues alter peptide presentation. For example, SLA class I molecules exhibit divergent α-helical domains that human T cells recognize as non-self [1] [6].
  • Divergence Timeline: Humans and pigs diverged ≈80 million years ago. While carbohydrate metabolism pathways (producing Type 1 antigens) underwent radical shifts (e.g., inactivation of CMAH and GGTA1 genes in humans), MHC molecules evolved under balancing selection, preserving species-specific polymorphisms [5] [6].
  • Cross-Reactivity Risks: Structural mimicry between SLA and HLA can lead to cross-reactive antibodies. Approximately 5% of highly HLA-sensitized humans (panel-reactive antibodies >80%) exhibit antibodies binding SLA class I due to shared epitopes like the Bw4 motif. Similarly, SLA-DQ shares conformational epitopes with HLA-DQ, triggering antibody-mediated endothelial injury in preclinical models [1].

Table 2: Evolutionary Divergence of SLA vs. HLA Systems

FeatureSLAHLAFunctional Consequence
Class I genesLimited polymorphism (e.g., SLA-1, -2)High polymorphism (HLA-A, -B, -C)Reduced peptide repertoire in SLA → Altered T-cell recognition
Class II expressionConstitutive on T cellsRestricted to APCsEnhanced human anti-pig CD4+ T-cell activation
Peptide anchor residuesUnique motifs (e.g., Tyr at P2)HLA-specific motifs (e.g., Leu at P2)Impaired peptide binding to human TCRs

Clinical and Research Significance in Xenotransplantation

Type 2 xenoantigens pose unique challenges for long-term xenograft survival:

Immune Rejection Mechanisms

  • Cellular Rejection Pathways: SLA class I/II directly activate human CD8+ and CD4+ T cells via the direct xenorecognition pathway. This occurs without dendritic cell mediation, resulting in robust interleukin-2 production and cytotoxic T-cell proliferation. In pig-to-NHP transplants, SLA-specific T cells infiltrate grafts within 14 days without potent immunosuppression [1] [6].
  • Antibody Cross-Reactivity: Pre-transplant screening of human sera reveals that 3–5% of non-sensitized individuals and 10–15% of HLA-sensitized patients harbor anti-SLA antibodies. These arise from prior exposure to microbial antigens mimicking SLA epitopes (e.g., Escherichia coli peptides) [1] [5].

Pre-Transplant Screening Strategies

Advanced assays mitigate risks of anti-SLA immunity:

  • Flow Cytometry Crossmatch: Uses porcine peripheral blood mononuclear cells (pPBMCs) to detect IgG/IgM binding to SLA. pPBMCs are preferred over red blood cells (which lack SLA) to capture protein-specific antibodies [1].
  • Complement-Dependent Cytotoxicity (CDC) Assays: Measures complement-mediated lysis of SLA-expressing cells. Requires fresh pPBMCs and blockade of human transgenic complement regulators (e.g., CD46) to avoid false negatives [1].
  • SLA-Specific Bead Arrays: Recombinant SLA proteins coupled to fluorescent beads enable high-throughput screening. This identifies antibodies against individual SLA alleles, informing donor-recipient matching [1].

Table 3: Clinical Detection Methods for Anti-Type 2 Xenoantigen Antibodies

MethodTargetSensitivityClinical UtilityLimitations
Flow cytometry (pPBMCs)SLA class I/II + glycansModerate-HighDetects overall anti-pig antibody burdenRequires fresh cells; background noise
CDC assayFunctional antibody activityHighPredicts hyperacute rejection riskFalse negatives if human transgenes expressed
SLA-bead arrayAllele-specific SLAHighGuides SLA-matched transplantationLimited to known SLA haplotypes

Genetic Engineering Solutions

CRISPR-Cas9-mediated editing reduces SLA immunogenicity:

  • SLA Gene Knockouts: Pigs with disrupted SLA class I/II loci show reduced human T-cell activation in vitro. However, complete deletion risks immunodeficiency in donor pigs [1] [6].
  • Transgenic HLA Expression: "Humanized" pigs expressing HLA-E (inhibits NK cells) and HLA-G (suppresses T cells) mitigate cellular rejection. Combining this with SLA knockout prevents compensatory increases in non-classical MHC [6].
  • Multi-Gene Editing: Current clinical-grade pigs (e.g., 10-gene edits in Revivicor’s herds) incorporate SLA modifications alongside Type 1 antigen deletion (TKO), human complement regulators (hCD46), and thromboregulatory genes (hTBM) [6].

Clinical Trial Insights

Recent human xenotransplants highlight Type 2 antigen management:

  • The University of Maryland’s heart xenograft (2022) used a pig with 10 genetic edits, including SLA class I knockdown. Despite this, graft histology revealed T-cell infiltrates at 8 weeks, necessitating augmented anti-CD40 antibody therapy [6].
  • Massachusetts General Hospital’s kidney xenotransplant (2024) employed a 69-gene edit pig (eGenesis) with SLA haplotype editing. No antibody-mediated rejection occurred, though tacrolimus and mycophenolate were maintained against cellular rejection [2] [6].

Properties

Product Name

Xeno antigen type 2

Molecular Formula

C26H45NO19

Synonyms

Galα1-3Galβ1-4GlcNAc

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.